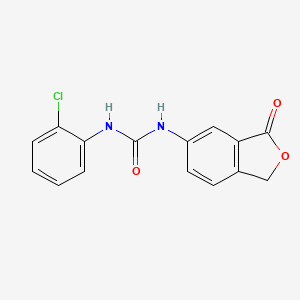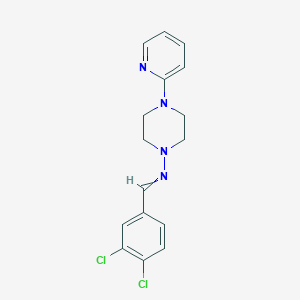
N-(3,4-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound N-(3,4-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine is a part of a broader class of organic molecules that often exhibit significant pharmacological activities. These compounds typically contain piperazine as a core structural motif, known for its versatility in drug design due to its ability to engage in multiple types of biological interactions.
Synthesis Analysis
Synthesis of structurally related piperazine derivatives involves various strategies, including nucleophilic substitution, amidation, and cyclization reactions. For example, a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride has been established, highlighting the adaptability of piperazine synthesis for potential therapeutic applications (Wei et al., 2016).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including their stereochemistry and conformation, significantly affects their biological activity and interactions. Crystallographic studies, such as those on 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione, provide detailed insights into the 3D conformation of these compounds, which is crucial for understanding their mechanism of action (Sundar et al., 2011).
Chemical Reactions and Properties
Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, which are fundamental for diversifying their chemical structures and pharmacological profiles. For instance, the Rhodium-catalyzed reaction of N-(2-Pyridinyl)piperazines with CO and ethylene represents a novel carbonylation at a C−H bond in the piperazine ring, demonstrating the chemical versatility of these compounds (Ishii et al., 1997).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4/c17-14-5-4-13(11-15(14)18)12-20-22-9-7-21(8-10-22)16-3-1-2-6-19-16/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVGLOALQAMWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)carbonyl]-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5666042.png)
![1-{3-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]-3-oxopropyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5666048.png)
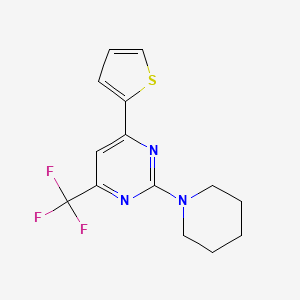
![11-(2-methyl-1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5666075.png)
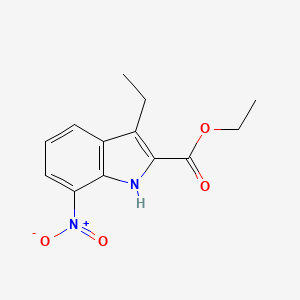

![N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5666097.png)
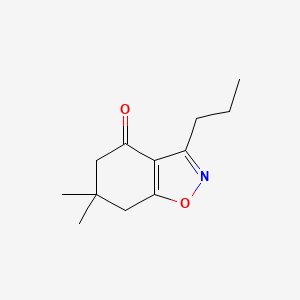
![N-({1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5666111.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylacetamide](/img/structure/B5666115.png)
![N-(2-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5666116.png)
![4-{[5-(dimethylamino)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5666124.png)
![5-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5666134.png)
